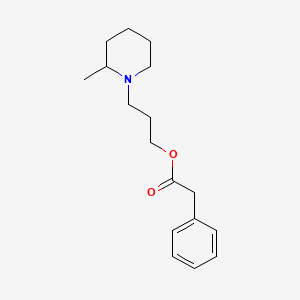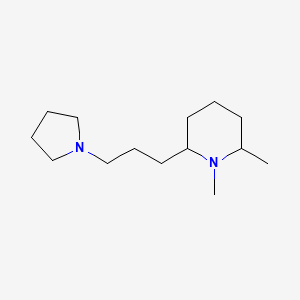![molecular formula C24H34O B13955046 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol CAS No. 55256-05-8](/img/structure/B13955046.png)
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(3-bicyclo[221]heptanyl)-4-tert-butylphenol is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol typically involves Diels-Alder reactions, which are known for forming bicyclic structures. One common method includes the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene under high-pressure cycloaddition conditions . The reaction is carried out at elevated temperatures, around 130°C, to form the desired bicyclic adduct.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using large reactors and optimizing reaction conditions to maximize yield and purity. High-pressure cycloaddition and thermal cycloreversion procedures are often employed to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly electrophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides are the major products formed during oxidation.
Reduction: Alcohols and other reduced forms are common products.
Substitution: Polyfunctionalized bicyclic systems are often formed.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol involves its interaction with molecular targets through its bicyclic structure. The compound can act as a bioisostere, mimicking the properties of other molecules and interacting with biological pathways . Its stability and unique structure allow it to engage in various chemical reactions, influencing molecular pathways and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
Bicyclo[3.1.1]heptane derivatives: These compounds also have a bicyclic structure but differ in the arrangement of their carbon atoms.
Uniqueness
2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol is unique due to its specific substitution pattern and the presence of a tert-butyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
55256-05-8 |
|---|---|
Molekularformel |
C24H34O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2,6-bis(2-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol |
InChI |
InChI=1S/C24H34O/c1-24(2,3)18-12-21(19-10-14-4-6-16(19)8-14)23(25)22(13-18)20-11-15-5-7-17(20)9-15/h12-17,19-20,25H,4-11H2,1-3H3 |
InChI-Schlüssel |
YEISDSNVVKTADG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CC3CCC2C3)O)C4CC5CCC4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
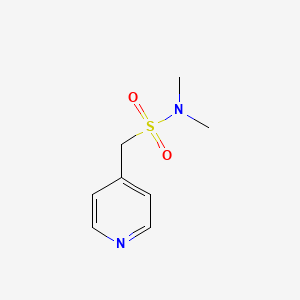

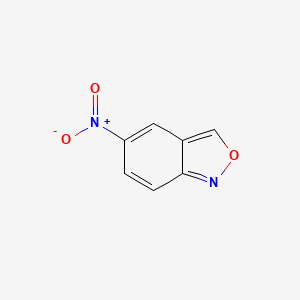
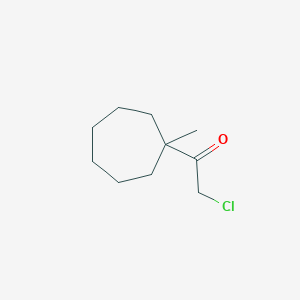



![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
